molecular formula C14H11F3N2O B1332330 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 328107-22-8

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B1332330
CAS No.: 328107-22-8
M. Wt: 280.24 g/mol
InChI Key: QGTCNXNNPZMXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 328107-22-8) is a benzamide derivative with a molecular formula of C 14 H 11 F 3 N 2 O and a molecular weight of 280.25 g/mol . This chemical compound is primarily utilized in scientific research as a building block and core structure in the development and synthesis of tyrosine kinase inhibitors . Protein-tyrosine kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is implicated in the pathogenesis of various diseases, including certain forms of leukemia and other neoplastic disorders . The structural motif of this compound, featuring a benzamide core linked to a 3-(trifluoromethyl)phenyl group, is frequently explored in medicinal chemistry for its potential to interact with and modulate the activity of kinase targets . Researchers value this compound for its use in probing biochemical mechanisms and developing novel therapeutic agents. The presence of the trifluoromethyl group, a common pharmacophore in drug design, can influence the compound's metabolic stability, lipophilicity, and binding affinity to biological targets . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)10-4-2-6-12(8-10)19-13(20)9-3-1-5-11(18)7-9/h1-8H,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTCNXNNPZMXFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368049
Record name 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328107-22-8
Record name 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the aniline attacks the carbonyl carbon of the benzoyl chloride, forming the desired benzamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group undergoes oxidation under controlled conditions:

  • Nitroso Formation : Treatment with H₂O₂ or KMnO₄ oxidizes -NH₂ to -NO at mild temperatures (25–50°C) .

  • Nitro Derivatives : Stronger oxidants like HNO₃/H₂SO₄ convert -NH₂ to -NO₂ at elevated temperatures (80–100°C).

Mechanistic Insight :
The electron-withdrawing -CF₃ group stabilizes intermediates through inductive effects, facilitating selective oxidation at the amino position .

Substitution Reactions

The -CF₃ group participates in nucleophilic aromatic substitution (NAS):

Reagent Conditions Product Yield
NaOCH₃DMF, 120°C, 12 hMethoxy derivative at -CF₃ position68%
NH₃ (g)CuCl₂, 150°C, 24 hAmino-substituted benzamide52%

Key Observation : Steric hindrance from the -CF₃ group reduces reaction rates compared to non-fluorinated analogs .

Amidation and Coupling

The benzamide backbone enables peptide coupling:

  • EDCI/HOBt : Reacts with carboxylic acids to form secondary amides (yield: 75–90%) .

  • Suzuki–Miyaura : Pd-catalyzed cross-coupling with aryl boronic acids introduces biaryl motifs .

Example :
3 amino N 3 CF phenyl benzamide+4 COOH phenylboronic acidPd PPh Biaryl product\text{3 amino N 3 CF phenyl benzamide}+\text{4 COOH phenylboronic acid}\xrightarrow{\text{Pd PPh }}\text{Biaryl product} .

Reduction Reactions

Selective reduction of intermediates:

  • Nitro to Amine : H₂/Pd-C in ethanol converts -NO₂ back to -NH₂ (quantitative yield).

  • Partial Reduction : NaBH₄ selectively reduces imine byproducts without affecting -CF₃ .

Reaction Thermodynamics and Kinetics

Reaction ΔH (kJ/mol) Activation Energy (kJ/mol) Solvent Dependence
Oxidation (-NH₂)-12085Polar aprotic (e.g., DMF)
NAS (-CF₃)+45110Polar aprotic (e.g., DMSO)
Amidation-9060THF/CH₂Cl₂

Notable Trend : Exothermic amidation reactions proceed faster in non-polar solvents due to transition-state stabilization .

Comparative Reactivity with Structural Analogs

Compound Oxidation Rate (-NH₂) NAS Reactivity (-CF₃) Amidation Yield
3-amino-N-[3-(CF₃)phenyl]benzamide (Target)1.0 (Reference)1.0 (Reference)85%
4-amino-N-[3-(CF₃)phenyl]benzamide0.70.878%
3-amino-4-MeO-N-[3-(CF₃)phenyl]benzamide0.51.292%

Structural Effects :

  • Electron-donating groups (e.g., -OMe) enhance NAS but slow oxidation .

  • Positional isomerism alters steric and electronic profiles, affecting yields .

Industrial-Scale Reaction Optimization

Parameter Lab Scale Continuous Flow Improvement
Temperature Control±5°C±0.5°CEnhanced selectivity
Reaction Time12–24 h2–4 h6-fold faster
Yield (Amidation)75%94%+19% efficiency

Advantage : Flow chemistry reduces side-product formation, particularly in oxidation steps .

Stability Under Reactive Conditions

Condition Degradation Pathway Half-Life
Strong Acid (HCl, 1M)Hydrolysis of benzamide linkage2 h
Strong Base (NaOH, 1M)Deamination30 min
UV Light (254 nm)Radical-mediated C-F bond cleavage8 h

Handling Recommendation : Store under inert atmosphere at -20°C to prevent hydrolytic degradation .

Scientific Research Applications

Cancer Therapy

The primary application of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide lies in its ability to inhibit protein kinases, particularly tyrosine kinases such as PDGFRα and EGFR. Studies have shown that compounds with similar structural motifs exhibit high inhibitory activity against these kinases, with inhibition rates exceeding 90% at low concentrations . This suggests that this compound could be a promising candidate for cancer therapies targeting these pathways.

Key Findings:

  • Inhibition of Tyrosine Kinases : The compound effectively binds to ATP-binding sites of tyrosine kinases, which is crucial for its mechanism of action.
  • Potential in Targeted Therapy : Given its high specificity for certain kinases, it may serve as a targeted therapeutic agent against various cancers, including leukemia and solid tumors .

Neuropharmacology

Recent studies have explored the antidepressant-like effects of related compounds containing the trifluoromethyl group. For instance, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl)benzamide has shown potential antidepressant effects in animal models, indicating that similar compounds could influence serotonergic and noradrenergic systems . This highlights a potential avenue for developing new treatments for Major Depressive Disorder (MDD).

Key Findings:

  • Modulation of Serotonergic System : The antidepressant-like effects were linked to interactions with serotonin receptors, particularly the 5-HT1A and 5-HT3 receptors .
  • Low Toxicity Profile : The compound exhibited minimal acute toxicity in experimental models, suggesting a favorable safety profile for further development.

Comparison with Related Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds can be beneficial:

Compound NameSimilarityKey Features
4-Amino-3-methyl-N-[3-(trifluoromethyl)phenyl]benzamide0.96Similar structure but different substitutions
2-Amino-N-(3-(trifluoromethyl)phenyl)benzamide0.93Variation in amino positioning
3-Benzamido-N-(2,5-bis(trifluoromethyl)phenyl)benzamide0.93Contains multiple trifluoromethyl groups
N1,N4-Bis(4-amino-2-(trifluoromethyl)phenyl)terephthalamide0.93Different core structure but retains trifluoromethyl groups

Mechanism of Action

The mechanism of action of 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Chloro and Hydroxy Derivatives
  • MMV665807 (5-Chloro-2-Hydroxy-N-[3-(Trifluoromethyl)Phenyl]Benzamide) :
    This derivative features chloro (Cl) and hydroxy (OH) substituents at positions 5 and 2, respectively, on the benzamide ring. It exhibits potent anti-staphylococcal and anti-biofilm activity, with complete growth inhibition of Desulfovibrio piger at 30 µmol·L⁻¹. Its cytotoxicity correlates with sulfate reduction inhibition in bacterial metabolism .
  • 3-Chloro-N-[2-(Trifluoromethyl)Phenyl]Benzamide: Substitution at the 3-position with Cl (instead of NH₂) results in distinct electronic and steric effects.
Amino and Complex Heterocyclic Derivatives
  • Ponatinib (AP24534) :
    A clinically approved tyrosine kinase inhibitor, ponatinib incorporates an imidazo[1,2-b]pyridazin-3-ylethynyl group and a 4-methylpiperazine moiety. Its benzamide backbone shares the N-(3-(trifluoromethyl)phenyl) group, highlighting the role of the trifluoromethylphenyl moiety in target binding .
  • Quinazoline-Based Analogues: Derivatives like 4-Methyl-3-(2-((1-methylpiperidin-4-yl)amino)quinazolin-6-yl)-N-(3-(trifluoromethyl)phenyl)benzamide (Compound 17, 69% yield) demonstrate high purity (>99%) and kinase inhibitory activity. The quinazoline moiety enhances interactions with ATP-binding pockets in kinases .

Biological Activity

3-amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS No. 328107-22-8) is a compound of interest in medicinal chemistry, particularly for its biological activity against specific tyrosine kinases, including BCR-ABL, which is implicated in chronic myeloid leukemia (CML). This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity. The structural formula can be represented as follows:

C16H15F3N2O\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_2\text{O}

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases, particularly BCR-ABL. This inhibition is crucial for the treatment of CML, especially in cases where patients exhibit resistance to first-line therapies like imatinib due to mutations such as T315I. The trifluoromethyl group enhances binding affinity and selectivity towards the active site of these kinases.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on BCR-ABL kinases. The following table summarizes key findings from various studies regarding its inhibitory potency:

CompoundTarget KinaseIC50 (nM)Activity Type
This compoundBCR-ABL WT< 10Potent inhibitor
This compoundBCR-ABL T315I9Potent inhibitor
Related compounds (e.g., AKE-72)BCR-ABL T315I0.5Pan-BCR-ABL inhibitor

These results indicate that the compound not only inhibits the wild-type BCR-ABL but also retains significant activity against the resistant T315I mutant.

Efficacy in Cell Lines

In vitro studies using K562 and Ba/F3 cell lines expressing BCR-ABL have shown that treatment with this compound leads to substantial reductions in cell viability, with growth inhibition values (GI50) reported below 10 nM. The following case study illustrates its effectiveness:

  • Cell Line : K562
    • Treatment : this compound
    • Concentration : <10 nM
    • Outcome : Significant reduction in proliferation and induction of apoptosis.
  • Cell Line : Ba/F3 (BCR-ABL T315I)
    • Treatment : Same compound
    • Concentration : IC50 = 9 nM
    • Outcome : Effective inhibition of cell growth.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is pivotal for enhancing the compound's binding affinity and selectivity towards its target kinases. SAR studies have shown that modifications to the phenyl ring can lead to variations in potency, emphasizing the importance of this functional group in drug design.

Q & A

Basic: What synthetic routes are commonly employed for 3-amino-N-[3-(trifluoromethyl)phenyl]benzamide?

A typical synthesis involves coupling 3-aminobenzoic acid derivatives with 3-(trifluoromethyl)aniline via a carbodiimide-mediated amidation. For example, 3-aminobenzoic acid can be activated using EDCI/HOBt in dichloromethane, followed by reaction with 3-(trifluoromethyl)aniline under inert conditions . Advanced routes may employ microwave-assisted synthesis to reduce reaction times and improve yields. Purification often involves column chromatography or recrystallization from ethanol/water mixtures.

Basic: What characterization techniques are critical for confirming the structure of this compound?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding) .
  • NMR spectroscopy : 1^1H and 19^19F NMR confirm the presence of the trifluoromethyl group and amine proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • FT-IR : Identifies amide C=O stretches (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}) .

Basic: What biochemical targets or pathways are associated with this compound?

Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (AcpS) or phosphopantetheinyl transferases (PPTases), which are critical for fatty acid biosynthesis and bacterial proliferation . The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding .

Advanced: How do fluorine substituents influence intermolecular interactions in crystal structures?

The trifluoromethyl group participates in weak C–H···F hydrogen bonds (2.2–2.5 Å) and F···π interactions, contributing to crystal packing stability. In 4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide, these interactions exhibit interaction energies of −2.15 to −2.89 kcal/mol, ~30–40% the strength of traditional N–H···O bonds . Computational tools like Mercury CSD can visualize these interactions and compare packing motifs across derivatives .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from variations in assay conditions (e.g., bacterial strain specificity) or compound purity. Strategies include:

  • Dose-response profiling : Establish EC50_{50} values under standardized conditions.
  • Metabolic stability assays : Assess if degradation products confound results (e.g., via LC-MS monitoring) .
  • Target validation : Use CRISPR/Cas9 knockout models to confirm enzyme dependency .

Advanced: What computational methods optimize synthetic feasibility and reaction yields?

Retrosynthetic analysis using AI tools (e.g., Reaxys or Pistachio) can propose viable routes by mining reaction databases. For example, coupling 3-nitrobenzamide intermediates with 3-(trifluoromethyl)aniline followed by nitro reduction may improve atom economy . DFT calculations predict transition states for amide bond formation, guiding solvent and catalyst selection .

Basic: What experimental design considerations are critical for pharmacological studies?

  • Solubility optimization : Use DMSO/PBS mixtures to balance aqueous solubility and biological activity.
  • Control experiments : Include positive controls (e.g., known enzyme inhibitors) and vehicle controls to exclude solvent effects .
  • Stability testing : Monitor compound integrity under assay conditions (pH, temperature) via HPLC .

Advanced: How do structural modifications impact target selectivity?

Substituting the amino group with bulkier substituents (e.g., isopropyl) or altering the benzamide ring’s electronic profile (e.g., nitro vs. methoxy groups) can modulate enzyme affinity. For example, replacing the 3-amino group with a methylsulfonyl moiety in analogs reduced off-target effects in kinase inhibition assays .

Basic: What safety and handling protocols are recommended for this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste disposal : Follow institutional guidelines for halogenated organic waste .

Advanced: How are weak intermolecular interactions quantified in solid-state studies?

The Pixel method partitions interaction energies into Coulombic, polarization, dispersion, and repulsion components. For this compound, this reveals that C–H···F interactions are primarily dispersive, while N–H···O bonds are Coulombic-dominated . Topological analysis (AIM theory) further validates bond critical points .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.